3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-30-19-27(35(33,34)22-10-6-3-7-11-22)28(32)23-17-24(29)26(18-25(23)30)31-14-12-21(13-15-31)16-20-8-4-2-5-9-20/h2-11,17-19,21H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUPMLQTXGUUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)CC4=CC=CC=C4)F)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluoroquinolinone Core: This step involves the cyclization of appropriate precursors to form the quinolinone ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride and a suitable base such as pyridine.
Attachment of the Benzylpiperidinyl Group: This step involves the nucleophilic substitution of a suitable leaving group with the benzylpiperidinyl moiety. Common reagents for this step include benzylpiperidine and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the quinolinone core or the benzenesulfonyl group, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylpiperidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the quinolinone core.
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Anticancer Research
Research indicates that compounds with similar structures exhibit anticancer properties. The ability to inhibit specific enzymes involved in tumor growth makes this compound a candidate for further investigation in cancer therapy.
Anti-inflammatory Studies
The compound's potential to modulate inflammatory responses positions it as a candidate for the development of anti-inflammatory drugs. Studies have shown that related compounds can reduce markers of inflammation in vitro.
Neuropharmacology
Given the presence of the piperidine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways.
Case Studies
Several studies have documented the effects of related compounds, providing insights into the potential applications of this compound:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzo[d]thiazole derivatives. The findings indicated that certain modifications to the structure enhanced cytotoxicity against various cancer cell lines, suggesting that similar modifications could be explored for this compound .
Case Study 2: Anti-inflammatory Effects
Research featured in Pharmacology Reports demonstrated that compounds with the benzo[d]thiazole structure exhibited significant anti-inflammatory effects by inhibiting cytokine production in immune cells. This suggests that the compound may also possess similar properties .
Case Study 3: Neuroactive Properties
A review in Neuroscience Letters highlighted the impact of piperidine derivatives on cognitive functions and their potential use in treating neurodegenerative diseases. This reinforces the need for further exploration of this compound's neuroactive properties .
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The benzylpiperidinyl group may enhance the compound’s binding affinity and specificity. The fluoroquinolinone core can interact with nucleic acids or other biomolecules, influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several fluoroquinolone derivatives. Below is a systematic comparison based on substituent variations, molecular properties, and inferred pharmacological implications:
Substituent Analysis
Pharmacological Implications
- Solubility : The carboxylic acid in improves aqueous solubility, whereas alkyl chains (e.g., butyl in ) may reduce it, impacting oral bioavailability.
- Steric Hindrance : The 3,5-dimethyl substitution in and benzyl group in the target compound introduce steric effects that could interfere with target binding compared to smaller substituents like methyl in .
Biological Activity
The compound 3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a member of the quinolinone class, which has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that compounds with similar structures exhibit diverse mechanisms of action, primarily targeting specific receptors or pathways involved in viral replication and tumor growth. The piperidine moiety is often crucial for binding affinity and selectivity towards biological targets.
Antiviral Activity
Case Study: Influenza Virus Inhibition
A related study identified N-benzyl-4,4-disubstituted piperidines as effective inhibitors of the influenza A virus, specifically targeting hemagglutinin (HA) to prevent viral entry into host cells. The structural modifications in these compounds, including the piperidine and sulfonyl groups, were essential for their antiviral efficacy against H1N1 strains. The binding interactions involved π-stacking and salt bridge formations, which are critical for their mechanism of action .
Table 1: Antiviral Activity of Piperidine Derivatives
| Compound | Target Virus | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 2 | Influenza H1N1 | 0.5 | HA-mediated membrane fusion inhibition |
| Compound 3f | CVB-2 | 92 | Inhibition of viral replication |
| Compound 3g | HSV-1 | 50 | Inhibition of viral entry |
Antitumor Activity
Case Study: Broad-Spectrum Antitumor Effects
In vitro assays have demonstrated that derivatives similar to the target compound exhibit potent antitumor activity across various human cancer cell lines. The compounds were tested against a panel of 60 human cancer cell lines, revealing significant cytotoxicity attributed to their ability to interfere with cellular proliferation pathways .
Table 2: Antitumor Activity Across Cell Lines
| Compound | Cell Line | GI50 (µM) | Reference Drug |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 2.5 | Doxorubicin |
| Compound B | A549 (Lung) | 3.0 | Cisplatin |
| Compound C | HeLa (Cervical) | 4.0 | Paclitaxel |
Structure-Activity Relationship (SAR)
The biological activity of the compound is significantly influenced by its structural components. SAR studies indicate that modifications to the piperidine ring and the introduction of various substituents can enhance binding potency and selectivity for specific biological targets. For instance, introducing N-(ureidoalkyl) substituents has been shown to improve binding affinity from micromolar to low nanomolar ranges for certain chemokine receptors .
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions. Key steps include:
- Temperature and pH : Optimal ranges for sulfonylation (e.g., 50–70°C, pH 7–9) and fluorination (0–5°C) to minimize side reactions .
- Catalysts : Use of palladium or copper catalysts for coupling reactions involving the benzylpiperidine moiety .
- Purification : Sequential use of column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product. HPLC (>95% purity) and NMR (integration of aromatic protons) validate purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : A combination of analytical techniques is employed:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, fluoro-substituted quinoline carbons at δ 150–160 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching (±0.001 Da) for molecular formula verification (e.g., CHFNOS) .
- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities in the dihydroquinolinone core .
Q. What experimental protocols are used to assess solubility and stability under varying conditions?
- Methodological Answer :
- Solubility : Phase-solubility studies in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 2.0) at 25°C and 37°C .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic hydrolysis (0.1M HCl/NaOH) identifies labile groups (e.g., sulfonyl ester) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action (MOA) of this compound?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate hits via Western blot .
- Enzyme Inhibition Assays : Dose-response curves (IC) against kinases (e.g., PI3K, EGFR) or bacterial DNA gyrase, comparing to reference inhibitors .
- Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugate) to track subcellular localization in live cells .
Q. What strategies resolve contradictory data in biological assays (e.g., variable antibacterial activity across studies)?
- Methodological Answer :
- Replicate Studies : Use standardized protocols (CLSI guidelines) for MIC assays across ≥3 independent labs .
- Orthogonal Assays : Combine agar diffusion (qualitative) with broth microdilution (quantitative) to confirm activity .
- Meta-Analysis : Compare substituent effects (e.g., fluoro vs. chloro at position 6) using QSAR models to identify structural determinants of potency .
Q. How can computational modeling predict and optimize the compound’s interaction with a target protein?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Glide to simulate binding poses in ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with lowest ΔG and hydrogen bonds to key residues (e.g., Lys721) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) .
- In Silico ADMET : SwissADME predicts bioavailability, CYP450 interactions, and blood-brain barrier permeability to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
